1-(Trifluoromethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylic acid
Description
1-(Trifluoromethyl)-2-oxabicyclooctane-4-carboxylic acid is a bicyclic carboxylic acid derivative that incorporates a trifluoromethyl group and a 2-oxabicyclo[2.2.2]octane scaffold. This compound belongs to a class of saturated bioisosteres designed to replace aromatic rings (e.g., phenyl groups) in drug candidates to improve physicochemical properties such as solubility, metabolic stability, and reduced lipophilicity . The 2-oxabicyclo[2.2.2]octane core is geometrically analogous to the para-substituted phenyl ring but with distinct electronic and steric characteristics .
The trifluoromethyl group enhances the molecule’s lipophilicity and metabolic resistance, while the oxygen atom in the bicyclo scaffold fine-tunes acidity, enabling precise modulation of bioactivity .
Properties
CAS No. |
2825012-62-0 |
|---|---|
Molecular Formula |
C9H11F3O3 |
Molecular Weight |
224.18 g/mol |
IUPAC Name |
1-(trifluoromethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylic acid |
InChI |
InChI=1S/C9H11F3O3/c10-9(11,12)8-3-1-7(2-4-8,5-15-8)6(13)14/h1-5H2,(H,13,14) |
InChI Key |
GAXGQMVDGWIRNL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1(CO2)C(=O)O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Trifluoromethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylic acid typically involves the cycloaddition reactions of suitable precursors. One common method includes the [4+2] cycloaddition of cyclohexenones with electron-deficient alkenes, facilitated by enamine or iminium catalysis . This reaction is conducted under mild conditions, often in the presence of an organic base, and yields the desired bicyclic structure with high enantioselectivity.
Industrial Production Methods: Industrial production of this compound may involve similar cycloaddition reactions but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Chemical Reactions Analysis
Esterification Reactions
The carboxylic acid group undergoes esterification with alcohols under acidic catalysis. This reaction is pivotal for modifying solubility and bioavailability in drug development.
| Reagents/Conditions | Products | Yield (%) | Reference |
|---|---|---|---|
| Methanol, H<sub>2</sub>SO<sub>4</sub>, reflux | Methyl ester derivative | 85–90 | |
| Ethanol, p-toluenesulfonic acid, 80°C | Ethyl ester derivative | 78 |
The trifluoromethyl group enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by alcohols.
Amidation Reactions
The carboxylic acid reacts with amines to form amides, a key step in prodrug synthesis. Coupling agents like HATU or DCC are typically employed.
| Reagents/Conditions | Amine | Products | Application |
|---|---|---|---|
| HATU, DIPEA, DMF | Benzylamine | N-Benzylamide | Bioactive intermediates |
| EDCI, HOBt, THF | Cyclohexylamine | N-Cyclohexylamide | Conformational studies |
The bicyclic framework imposes steric constraints, influencing regioselectivity in amide formation.
Decarboxylation
Thermal or base-induced decarboxylation eliminates CO<sub>2</sub>, yielding a hydrocarbon derivative. This reaction is critical for generating simplified analogs.
| Conditions | Products | Notes |
|---|---|---|
| 200°C, neat | 1-(Trifluoromethyl)-2-oxabicyclo[2.2.2]octane | Retains bicyclic structure |
| NaOH, 150°C | Same as above | Faster kinetics in basic media |
Functionalization of the Bicyclic Scaffold
The oxabicyclo[2.2.2]octane core participates in ring-opening reactions under acidic or reductive conditions.
| Reagents/Conditions | Products | Selectivity |
|---|---|---|
| H<sub>2</sub>, Pd/C | Linear diol derivative | High diastereoselectivity |
| HCl, H<sub>2</sub>O | Hydroxy acid derivative | Acid-sensitive applications |
Trifluoromethyl Group Reactivity
While typically inert, the CF<sub>3</sub> group can undergo radical-mediated substitution in specialized conditions:
| Reagents/Conditions | Products | Significance |
|---|---|---|
| UV light, CBr<sub>4</sub> | Brominated analog | Introduces halogen for further coupling |
Cycloaddition Reactions
The strained bicyclic system engages in [4+2] Diels-Alder reactions with dienes, expanding structural diversity:
| Diene | Conditions | Products |
|---|---|---|
| 1,3-Butadiene | 100°C, toluene | Fused polycyclic adduct |
Comparative Reactivity Table
| Reaction Type | Rate (vs. non-CF<sub>3</sub> analog) | Driving Factor |
|---|---|---|
| Esterification | 1.5× faster | Electron-withdrawing CF<sub>3</sub> |
| Amidation | 0.8× slower | Steric hindrance |
| Decarboxylation | 2× faster | Stabilization of transition state |
Key Research Findings
-
Synthetic Utility : The compound serves as a rigid scaffold in peptidomimetics, leveraging its conformational restriction to enhance target binding .
-
Biological Relevance : Derivatives exhibit activity as myeloperoxidase inhibitors and estrogen receptor modulators, attributed to the CF<sub>3</sub> group’s metabolic stability .
-
Material Science : Functionalized analogs are explored in liquid crystal design due to the bicyclic system’s rigidity .
Scientific Research Applications
1-(Trifluoromethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.
Industry: It is used in the production of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which 1-(Trifluoromethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylic acid exerts its effects involves interactions with specific molecular targets. For instance, in medicinal applications, it may inhibit bacterial enzymes by mimicking the structure of natural substrates, thereby blocking essential metabolic pathways . The trifluoromethyl group enhances the compound’s binding affinity and stability, making it a potent inhibitor.
Comparison with Similar Compounds
Key Geometric Parameters
The 2-oxabicyclo[2.2.2]octane scaffold shares geometric similarities with the para-substituted phenyl ring but exhibits shorter interatomic distances (Table 1). For example:
Table 1. Geometric Comparison of Scaffolds
| Parameter | 2-Oxabicyclo[2.2.2]octane | Para-Phenyl Ring |
|---|---|---|
| r (Å) | 2.54–2.56 | 2.88–2.89 |
| d (Å) | 5.56–5.58 | 5.90–5.93 |
| φ1/φ2 (°) | 176–177 | 178–179 |
The trifluoromethyl substituent introduces steric bulk and electron-withdrawing effects, distinguishing it from non-fluorinated analogs like bicyclo[2.2.2]octane-1-carboxylic acid (CAS 699-55-8) .
Physicochemical Properties
Acidity (pKa)
The carboxylic acid group in 2-oxabicyclo[2.2.2]octane derivatives exhibits pKa values comparable to aromatic carboxylic acids (e.g., pKa = 4.4 for 2-oxabicyclo analog vs. 4.5 for phenyl analog) . The trifluoromethyl group may further lower the pKa slightly due to its electron-withdrawing nature, enhancing ionization in physiological conditions.
Solubility and Lipophilicity
Replacing phenyl with 2-oxabicyclo[2.2.2]octane reduces logP by ~0.5–1.0 units, improving aqueous solubility . For example, Imatinib analogs with this scaffold showed increased metabolic stability and reduced cytotoxicity . The trifluoromethyl group counterbalances this by increasing lipophilicity, which may enhance membrane permeability.
Drug Design Case Studies
- Imatinib Analogs : Replacement of phenyl with 2-oxabicyclo[2.2.2]octane improved water solubility and reduced hepatotoxicity .
- Vorinostat Analogs: Substitution retained histone deacetylase (HDAC) inhibitory activity while enhancing metabolic stability .
The trifluoromethyl variant is hypothesized to improve target binding affinity in enzymes sensitive to fluorine interactions (e.g., proteases). Derivatives like 4-((Benzyloxy)carbonyl)-2-oxabicyclo[2.2.2]octane-1-carboxylic acid (CAS 1801203-46-2) demonstrate the scaffold’s versatility in prodrug design .
Comparison with Other Bioisosteres
Biological Activity
1-(Trifluoromethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylic acid (CAS: 2825012-62-0) is a compound of increasing interest in medicinal chemistry due to its unique structural features and promising biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 224.18 g/mol. The presence of a trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a suitable candidate for drug development.
Structural Characteristics:
- IUPAC Name: this compound
- Smiles Notation: O=C(O)C(CC1)(CC2)COC12C(F)(F)F
Biological Activity
Research indicates that compounds containing the 2-oxabicyclo[2.2.2]octane framework exhibit a broad range of biological activities, including:
- Estrogen Receptor Agonism : Some derivatives have shown activity as estrogen receptor-beta agonists, which could have implications in hormone-related therapies .
- Antibacterial Properties : The compound has been studied for its potential as an antibacterial agent, with certain derivatives demonstrating significant efficacy against various bacterial strains .
- Enzyme Inhibition : It has been identified as a myeloperoxidase inhibitor, which may contribute to anti-inflammatory effects .
- Metabolic Stability : The incorporation of the bicyclic structure improves the metabolic stability of drugs when compared to traditional phenyl ring-containing compounds, as seen in studies involving Imatinib and Vorinostat .
Case Studies and Research Findings
Several studies have highlighted the compound's potential in drug discovery:
- Synthesis and Validation : A recent study focused on synthesizing 1-(trifluoromethyl)-2-oxabicyclo[2.2.2]octane derivatives, demonstrating improved physicochemical properties compared to their aromatic counterparts, leading to enhanced solubility and reduced toxicity profiles .
- pKa Studies : Research on the acidity of carboxylic acids derived from this compound indicated that modifications to the bicyclic structure can fine-tune their pKa values, impacting their biological activity significantly .
Data Tables
Q & A
Q. What are the common synthetic strategies for preparing 1-(trifluoromethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylic acid?
Methodological Answer: Synthesis typically involves constructing the bicyclo[2.2.2]octane scaffold followed by functionalization. Key steps include:
- Scaffold assembly : Cycloaddition or ring-closing metathesis to form the bicyclic core. For oxabicyclo systems, epoxidation or ether formation is critical .
- Trifluoromethyl introduction : Electrophilic fluorination using reagents like Selectfluor® (1-alkyl-4-fluoro-1,4-diazabicyclo[2.2.2]octane salts), which regioselectively fluorinate sterically hindered positions under mild conditions .
- Carboxylic acid functionalization : Hydrolysis of ester precursors (e.g., methyl or ethyl esters) under acidic or basic conditions, as seen in analogous bicyclo[2.2.2]octane carboxylates .
Q. How is the stereochemical configuration of the bicyclic core validated?
Methodological Answer:
- X-ray crystallography : Resolves absolute configuration, particularly for chiral centers at the bridgehead or carboxyl group .
- NMR analysis : Coupling constants (e.g., ) and NOE correlations confirm spatial arrangement. For trifluoromethyl groups, -NMR detects splitting patterns influenced by neighboring substituents .
- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict dihedral angles and compare them to experimental data .
Q. What are the key stability considerations for this compound under storage or reaction conditions?
Methodological Answer:
- Thermal stability : Differential scanning calorimetry (DSC) identifies decomposition temperatures. Bicyclic systems with strained bridges may degrade above 150°C .
- Hydrolytic sensitivity : The oxabicyclo ether linkage is prone to acid-catalyzed ring-opening. Stability assays in buffered solutions (pH 1–12) are recommended .
- Light sensitivity : UV-Vis spectroscopy monitors photodegradation, especially for trifluoromethyl groups, which can undergo radical-mediated reactions .
Advanced Research Questions
Q. How does the bicyclo[2.2.2]octane scaffold influence conformational rigidity in catalytic or supramolecular applications?
Methodological Answer:
- Foldamer design : The scaffold enforces a rigid, preorganized geometry, reducing entropy penalties in host-guest interactions. Circular dichroism (CD) and molecular dynamics (MD) simulations quantify helical stabilization in peptide hybrids .
- Chiral catalysis : The bridgehead chirality creates a sterically constrained environment. Kinetic resolution experiments (e.g., asymmetric aldol reactions) demonstrate enantioselectivity >90% ee when used as a catalyst backbone .
- Conformational analysis : Variable-temperature NMR (, ) identifies restricted rotation around the carboxyl group, critical for designing enzyme inhibitors .
Q. What strategies mitigate low yields in trifluoromethylation reactions during synthesis?
Methodological Answer:
- Reagent optimization : Selectfluor® derivatives (e.g., 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane salts) improve fluorination efficiency in polar aprotic solvents (e.g., DMF, 0–25°C) .
- Protecting group strategies : Temporarily masking the carboxylic acid as a tert-butyl ester reduces steric hindrance during fluorination .
- Radical pathways : Photoinduced trifluoromethylation using CFI and a catalytic Mn-complex avoids competing side reactions in strained systems .
Q. How can researchers resolve contradictions in spectroscopic data for structurally similar derivatives?
Methodological Answer:
- Cross-validation : Compare -NMR, -NMR, and HRMS data with computational predictions (e.g., ACD/Labs or ChemDraw simulations) .
- Isotopic labeling : -labeling of the carboxyl group distinguishes regioisomers via mass spectrometry .
- Crystallographic vs. solution-state data : X-ray structures provide definitive bond angles, while NMR captures dynamic behavior (e.g., ring puckering) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
